molecular formula C10H10Cl2O3 B1435486 Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate CAS No. 1254365-79-1

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate

Cat. No. B1435486
M. Wt: 249.09 g/mol
InChI Key: VWPJQLPZFIYXCG-UHFFFAOYSA-N
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Description

“Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” is a chemical compound likely containing a dichlorophenyl group, a hydroxy group, and a propanoate group. It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” were not found, similar compounds often involve reactions such as the Suzuki–Miyaura coupling or the Mitsunobu reaction . These methods are commonly used for creating carbon-carbon bonds in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound like “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would be determined by the arrangement and connectivity of its atoms. Computational methods such as Density Functional Theory (DFT) can be used to predict the structure and properties of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific structure and the conditions under which it is reacted. Similar compounds have been involved in reactions such as the Suzuki–Miyaura coupling and the Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity. Computational methods can be used to predict these properties for similar compounds .

Scientific Research Applications

Photopolymerization Catalysts

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate and its derivatives have been explored as potential catalysts or initiators in photopolymerization processes. For example, certain alkoxyamines bearing chromophore groups linked to the aminoxyl function have been proposed as photoiniferters, capable of decomposing under UV irradiation to generate radicals that initiate polymerization. These compounds have shown efficiency comparable to conventional photoinitiators in nitroxide-mediated photopolymerization, contributing to the development of advanced polymer materials with tailored properties (Guillaneuf et al., 2010).

Antibacterial Agents

Derivatives of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate have also been investigated for their antibacterial properties. Synthesized compounds such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones have shown promising results against both gram-negative and gram-positive bacteria, offering a new avenue for the development of antibacterial drugs and treatments (Sheikh et al., 2009).

Corrosion Inhibition

In the field of materials science, certain synthesized esters derived from Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds protect the steel surface by adsorption, presenting a cost-effective and efficient solution for extending the lifespan of metal components in corrosive settings (Arrousse et al., 2021).

Synthetic Organic Chemistry

The unique structural and reactivity features of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate and its analogs have been utilized in synthetic organic chemistry to develop new synthetic pathways and reactions. For instance, the Reformatsky reaction involving methyl α-bromopropionate and aldehydes has been optimized to produce β-hydroxy esters with controlled stereochemistry, showcasing the compound's role in facilitating complex organic transformations (MatsumotoTakashi & FukuiKenji, 1972).

Safety And Hazards

The safety and hazards associated with “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific structure. For similar compounds, safety data sheets provide information on potential hazards, handling precautions, and emergency procedures .

Future Directions

The future directions for research on “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific properties and potential applications. For similar compounds, research directions could include exploring their potential as therapeutic agents, investigating their mechanisms of action, and developing more efficient synthesis methods .

properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJQLPZFIYXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168119
Record name Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate

CAS RN

1254365-79-1
Record name Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254365-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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